3-Trifluoromethanesulfonamidobenzoic acid

Beschreibung

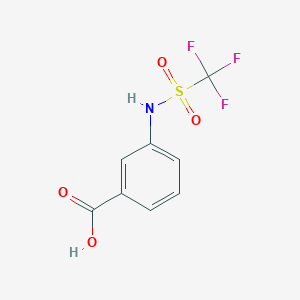

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(trifluoromethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-2-5(4-6)7(13)14/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZZUSWXCOBYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which 3-trifluoromethanesulfonamidobenzoic acid belongs, generally target bacterial enzymes involved in folate metabolism.

Mode of Action

Sulfonamides, including this compound, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria.

Biochemical Pathways

As a sulfonamide, it is likely to affect the folate synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid. This results in a decrease in the production of nucleic acids and proteins, inhibiting bacterial growth and replication.

Pharmacokinetics

It is known that benzoic acid, a component of this compound, is widely used as a food preservative and is conjugated to glycine in the liver and excreted as hippuric acid.

Biochemische Analyse

Biochemical Properties

3-Trifluoromethanesulfonamidobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme carbonic anhydrase, where this compound acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons, impacting various physiological processes.

Additionally, this compound interacts with proteins involved in signal transduction pathways, such as protein kinases. These interactions can modulate the activity of these proteins, influencing cellular responses to external stimuli.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation state of key signaling proteins, thereby modulating pathways such as the mitogen-activated protein kinase (MAPK) pathway.

In terms of gene expression, this compound can influence the transcription of genes involved in metabolic processes and stress responses. This can lead to changes in cellular metabolism, affecting the production and utilization of energy within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of carbonic anhydrase, inhibiting its activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its reaction.

Furthermore, this compound can activate or inhibit other enzymes involved in cellular signaling pathways. These interactions can lead to changes in the phosphorylation state of proteins, thereby modulating their activity and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods.

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell proliferation, apoptosis, and metabolic activity. The compound’s impact on cellular processes can vary depending on the duration of exposure and the concentration used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can exhibit toxic or adverse effects.

Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular processes. Beyond this threshold, increasing the dosage can lead to detrimental effects, including oxidative stress, inflammation, and tissue damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. The compound can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within the cell.

One of the key metabolic pathways involving this compound is the sulfur amino acid metabolism pathway. The compound can modulate the activity of enzymes involved in this pathway, leading to changes in the production and utilization of sulfur-containing metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments.

This compound can interact with transporters such as organic anion transporters and organic cation transporters, which play a role in its distribution within the body. These interactions can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications.

For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity.

Biologische Aktivität

3-Trifluoromethanesulfonamidobenzoic acid (TFMSBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of TFMSBA, synthesizing findings from various research studies and reviews.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₀F₃N₃O₄S

- Molecular Weight : Approximately 329.30 g/mol

- Functional Groups : The compound contains a trifluoromethyl group, a sulfonamide moiety, and a benzoic acid structure, contributing to its lipophilicity and interaction with biological targets.

TFMSBA exhibits its biological effects primarily through interactions with specific enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity effectively. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Enzyme Inhibition

TFMSBA has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting:

- Carbonic Anhydrase : A critical enzyme involved in maintaining acid-base balance and facilitating gas exchange.

- Dihydropteroate Synthase : An enzyme involved in folate biosynthesis, making it a target for antibacterial activity.

Anticancer Properties

Research indicates that TFMSBA may possess anticancer properties. The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines by affecting metabolic pathways associated with cell proliferation and survival.

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrase :

-

Antitumor Activity :

- In preclinical models, TFMSBA exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

-

Synergistic Effects with Other Drugs :

- Research has indicated that combining TFMSBA with other chemotherapeutics may enhance overall efficacy, suggesting a potential role in combination therapy for resistant cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminobenzoic Acid | Amino group instead of sulfonamide | Commonly used as a UV filter |

| Sulfanilamide | Simple sulfonamide structure | Early antibiotic agent |

| 5-(Trifluoromethyl)-2-pyridinamine | Trifluoromethyl group on pyridine | Potential antiviral properties |

The structural uniqueness of TFMSBA lies in its combination of functional groups that enhance its biological activity compared to simpler analogs.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for various chemical transformations that can lead to the creation of more complex molecules.

2. Enzyme Inhibition

- Mechanism of Action : The sulfonamide group can mimic natural substrates, allowing the compound to inhibit specific enzymes involved in metabolic pathways. Studies have shown that related sulfonamide derivatives exhibit potent inhibition against targets like EGFR and BRAF, with IC50 values indicating high efficacy.

- Case Study : Research on enzyme inhibitors has demonstrated that modifications in the sulfamoyl group can enhance biological activity, leading to significant antiproliferative effects against cancer cell lines.

3. Anti-inflammatory Properties

- Biological Activity : The compound has been investigated for its potential anti-inflammatory effects due to its ability to inhibit enzymes such as cyclooxygenases (COX). This inhibition can reduce the production of pro-inflammatory mediators, suggesting therapeutic potential in inflammatory diseases.

4. Antimicrobial Activity

Case Studies and Research Findings

Enzyme Inhibition Studies : A study focused on sulfonamide derivatives revealed that compounds with structural similarities to 3-trifluoromethanesulfonamidobenzoic acid exhibited potent inhibition against various kinases involved in cancer progression.

Antitumor Activity : In vitro tests showed that related compounds displayed significant antiproliferative effects against several cancer cell lines. These findings indicate that modifications in the sulfamoyl group can enhance biological activity and suggest a pathway for developing new anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Benzoic Acids

3-(Trifluoromethyl)benzoic Acid (CAS: 454-92-2)

- Molecular Weight : 204.11 g/mol .

- Structure : Lacks the sulfonamide group but retains the trifluoromethyl and benzoic acid components.

- Applications : Widely used in drug synthesis (e.g., kinase inhibitors) and agrochemicals due to its metabolic stability and lipophilicity .

3-Fluoro-4-(Trifluoromethyl)benzoic Acid

- Structure : Features a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position on the benzoic acid ring .

- Molecular Weight : ~228.10 g/mol (calculated).

- Applications : Primarily a research chemical; fluorination enhances electronegativity and may improve bioavailability in drug candidates .

Sulfonamide-Containing Analogues

3-Fluorobenzenesulfonamide

- Structure : Contains a sulfonamide group but lacks the benzoic acid moiety.

- Applications : Intermediate in synthesizing sulfa drugs and herbicides.

- Key Difference : The absence of the carboxylic acid group limits its ability to participate in pH-dependent solubility or ionic interactions, a critical feature of 3-trifluoromethanesulfonamidobenzoic acid .

Triflusulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a benzoate ester and trifluoromethyl group .

- Molecular Weight : ~414.29 g/mol.

- Applications : Agricultural use due to its inhibition of acetolactate synthase in weeds.

- Comparison : While sharing sulfonamide-like linkages, the ester group and triazine ring differentiate its reactivity and environmental persistence from the carboxylic acid in the target compound .

Trifluoromethanesulfonothioic Acid Derivatives

Trifluoromethanesulfonothioic Acid Trifluoromethyl Ester (CF$3$SO$2$SCF$_3$)

Data Table: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Synthetic Challenges : The discontinued status of this compound may reflect difficulties in purification or scalability compared to simpler analogues like 3-(trifluoromethyl)benzoic acid .

- Biological Activity: Sulfonamide groups enhance binding to enzymes (e.g., carbonic anhydrase), but the carboxylic acid in the target compound could introduce pH-sensitive solubility, a trait absent in non-acidic analogues .

- Safety Profiles : While 3-(trifluoromethyl)benzoic acid has well-documented safety data , the toxicity and handling requirements for this compound remain understudied.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Trifluoromethanesulfonamidobenzoic acid, and how can reaction efficiency be optimized?

- Methodology : A plausible synthesis involves coupling 3-aminobenzoic acid with trifluoromethanesulfonyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere. Triethylamine (1:2 molar ratio) is typically used to scavenge HCl. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization may require temperature control (0–25°C) and extended reaction times (48–72 hours) .

- Characterization : Confirm structure via -NMR (e.g., trifluoromethyl singlet at δ ~3.9 ppm) and high-resolution mass spectrometry (HRMS). Purity is validated using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of fine particles or vapors .

- Waste Management : Segregate waste into halogenated solvent containers. Neutralize acidic residues with sodium bicarbonate before disposal. Collaborate with certified waste management services for environmentally compliant disposal .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Primary Methods :

- NMR Spectroscopy : -NMR identifies trifluoromethyl groups (δ -75 to -80 ppm). -NMR confirms aromatic proton environments .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, particularly for derivatives used in catalysis .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?

- Contradiction Analysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). Compare experimental HRMS data with theoretical isotopic patterns to rule out impurities. For ambiguous crystallography results, employ density functional theory (DFT) calculations to model electronic structures .

- Case Study : Inconsistent -NMR shifts may arise from solvent polarity effects; replicate experiments in deuterated DMSO vs. CDCl to assess solvent-induced shifts .

Q. What experimental strategies can address the lack of ecological toxicity data for this compound?

- Proposed Workflow :

Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202) at concentrations 1–100 mg/L.

Biodegradability : Use OECD 301F manometric respirometry to measure biological oxygen demand over 28 days.

Soil Mobility : Conduct column leaching tests with standardized soil (e.g., loamy sand) and analyze eluates via LC-MS/MS .

Q. What mechanistic insights can be gained from studying this compound in asymmetric catalysis?

- Experimental Design : Synthesize chiral derivatives (e.g., with tert-butyl groups) and evaluate their efficacy in Friedel-Crafts alkylation. Monitor enantiomeric excess (ee) via chiral HPLC. Compare turnover frequencies (TOF) with non-fluorinated analogs to isolate electronic effects of the trifluoromethyl group .

- Data Interpretation : Lower ee values in polar solvents (e.g., MeCN) may indicate solvolysis of intermediates, necessitating kinetic studies under anhydrous conditions .

Q. How can researchers mitigate challenges in quantifying this compound in biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates. Derivatize with dansyl chloride to enhance UV detectability .

- Detection Limits : Optimize LC-MS/MS parameters: negative ionization mode, precursor ion m/z 282.1 ([M–H]), and collision energy 20 eV for fragment ion m/z 238.0 .

Methodological Notes

- Storage Conditions : Store at 2–8°C in amber glass vials under argon to prevent hydrolysis. Desiccate with silica gel to avoid moisture absorption .

- Data Reproducibility : Archive raw NMR (FID files) and chromatograms in open-access repositories (e.g., Zenodo) with metadata on instrument calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.